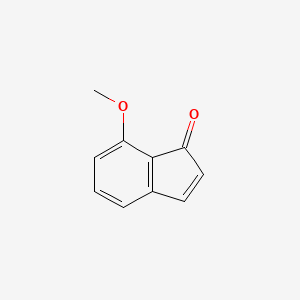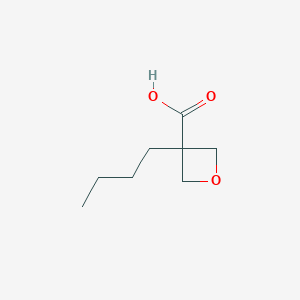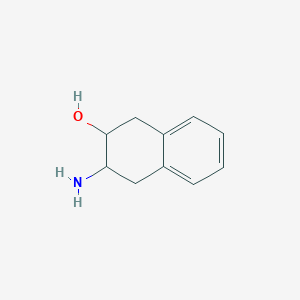![molecular formula C8H17N3 B11918952 1,4,8-Triazaspiro[5.5]undecane CAS No. 554435-42-6](/img/structure/B11918952.png)
1,4,8-Triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8-Triazaspiro[5.5]undecano es un compuesto heterocíclico caracterizado por una estructura bicíclica conectada en espiral que contiene tres átomos de nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,4,8-Triazaspiro[5.5]undecano generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de una diamina con una cetona o un aldehído, seguida de ciclización para formar la estructura en espiral. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol y un catalizador como ácido clorhídrico o ácido sulfúrico.
Métodos de producción industrial
La producción industrial de 1,4,8-Triazaspiro[5.5]undecano puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1,4,8-Triazaspiro[5.5]undecano puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno, a menudo utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de óxidos o derivados hidroxilados correspondientes.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de compuestos triazaspiro sustituidos.
Aplicaciones Científicas De Investigación
1,4,8-Triazaspiro[5.5]undecano tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluida la de inhibidor de enzimas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1,4,8-Triazaspiro[5.5]undecano implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, alterando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
- 1,4,9-Triazaspiro[5.5]undecan-2-ona
- 1,3,8-Triazaspiro[4.5]decano
Comparación
1,4,8-Triazaspiro[5.5]undecano es único debido a su estructura en espiral específica y la posición de los átomos de nitrógeno. En comparación con compuestos similares, puede exhibir diferente reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
554435-42-6 |
|---|---|
Fórmula molecular |
C8H17N3 |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1,4,8-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2 |
Clave InChI |
QCBIMALZSIQJGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)CNCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)

![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)









![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
